Technical Whitepaper: 2-(Aminomethyl)benzimidazole Dihydrochloride Hydrate (CAS 5993-91-9) in Medicinal Chemistry
Technical Whitepaper: 2-(Aminomethyl)benzimidazole Dihydrochloride Hydrate (CAS 5993-91-9) in Medicinal Chemistry
Executive Summary & Structural Dynamics
In modern medicinal chemistry, the benzimidazole pharmacophore is a privileged scaffold, heavily utilized in the development of anti-inflammatory, antiviral, antihistaminic, and antiparasitic agents[1]. Among its derivatives, 2-(Aminomethyl)benzimidazole dihydrochloride hydrate (CAS 5993-91-9) serves as a highly versatile, bifunctional building block[2].
The compound features a benzimidazole core capable of robust hydrogen bonding and π−π stacking, coupled with a highly nucleophilic primary amine at the 2-position. Because the free base of 2-(aminomethyl)benzimidazole is prone to oxidative degradation and exhibits poor aqueous solubility, commercial and laboratory applications almost exclusively utilize the dihydrochloride hydrate form[3]. This salt formation is a calculated structural choice: it dramatically enhances shelf-life stability, prevents premature oxidation of the primary amine, and provides excellent solubility in polar protic solvents.
Physicochemical Profile
| Property | Value | Causality / Significance |
| CAS Number | 5993-91-9[2] | Standard identifier for the dihydrochloride hydrate form. |
| Molecular Formula | C₈H₉N₃ · 2HCl [· xH₂O][4] | The dual HCl molecules protonate both the amine and imidazole nitrogens. |
| Molecular Weight | 220.10 g/mol (anhydrous)[4] | Critical for stoichiometric calculations during coupling. |
| pKa₁ (Primary Amine) | 7.85 (at 25 °C)[1] | Dictates the pH required (>9.85) to fully liberate the nucleophilic free base. |
| pKa₂ (Imidazole) | 3.28 (at 25 °C)[1] | Explains the acidic nature of the salt in aqueous solution. |
Mechanistic Pathways & Synthetic Utility
The synthetic utility of 2-(Aminomethyl)benzimidazole (2-AMBI) is entirely dictated by its pH-dependent protonation states. Understanding the causality behind its acid-base equilibrium is critical for successful incorporation into complex molecules, such as vitronectin receptor antagonists[5] or N-(benzimidazol-2-ylmethyl)iminodiacetic acid chelators[6].
At a pH below 3.28, the molecule exists as a dication (dihydrochloride). As the pH is raised, the imidazole nitrogen deprotonates first (pKa 3.28). However, the primary amine remains protonated (and thus non-nucleophilic) until the pH exceeds its pKa of 7.85[1]. To utilize the primary amine in nucleophilic attacks (e.g., amide coupling or reductive amination), the reaction microenvironment must be strictly maintained at a basic pH.
pH-dependent deprotonation pathway of 2-AMBI dihydrochloride dictating its synthetic reactivity.
Experimental Protocol: Self-Validating Amide Coupling
When coupling CAS 5993-91-9 with a carboxylic acid, the protocol must account for the in situ neutralization of the dihydrochloride salt. The following methodology is designed as a self-validating system, ensuring that thermodynamic barriers are overcome through precise reagent selection.
Step-by-Step Methodology
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Reagent Solubilization: Dissolve the target carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF).
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Causality: DMF is selected for its high dielectric constant, which is necessary to solubilize the highly polar 2-AMBI dihydrochloride salt introduced later.
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Base Activation (Critical Step): Add N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.5 to 4.0 eq) to the mixture.
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Causality: Exactly 2.0 equivalents of base are consumed immediately to neutralize the two HCl molecules of the 2-AMBI salt[5]. The additional 1.5–2.0 equivalents ensure the reaction medium remains sufficiently basic (pH > 9) to maintain the primary amine (pKa 7.85) in its highly nucleophilic free-base state[1].
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Nucleophile Introduction: Add 2-(Aminomethyl)benzimidazole dihydrochloride hydrate (1.1 eq) to the activated ester solution at 0 °C, then allow it to warm to room temperature[5].
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Reaction Monitoring: Stir under inert atmosphere (Argon/N₂) for 4–12 hours.
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Aqueous Workup: Quench the reaction with saturated aqueous NaHCO₃ and extract with Ethyl Acetate (EtOAc).
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Causality: The mildly basic aqueous quench removes DMF, unreacted acid, and DIPEA hydrochloride salts, while the newly formed, neutral benzimidazole amide partitions cleanly into the organic layer.
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Step-by-step workflow for amide coupling using 2-AMBI dihydrochloride.
Analytical Characterization & Quality Control
To ensure the integrity of the synthesized derivatives, researchers must utilize self-validating analytical checks. The transformation of the primary amine into an amide or secondary amine alters the electronic environment of the molecule, which can be tracked predictably.
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¹H NMR Spectroscopy: In the unreacted 2-AMBI dihydrochloride salt, the methylene protons (-CH₂-) adjacent to the amine appear significantly downfield due to the electron-withdrawing effect of the protonated ammonium group (-NH₃⁺). Upon successful amide coupling, these protons typically shift upfield and may split depending on adjacent stereocenters. Furthermore, the disappearance of the broad -NH₃⁺ signal confirms successful substitution.
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Mass Spectrometry (ESI-MS): When analyzing the starting material (CAS 5993-91-9) via positive ion mode ESI-MS, the chloride counterions are stripped away. The spectrum will display the [M+H]⁺ peak at m/z 148.08, corresponding strictly to the free base (C₈H₉N₃)[7]. Tracking the mass shift from 148.08 to the target product mass validates the conversion.
References
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Fisher Scientific | 2-(Aminomethyl)benzimidazole dihydrochloride hydrate, 98% 5 g | 2
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Chemdor Chemicals | 2-(Aminomethyl)benzimidazole dihydrochloride | CAS 5993-91-9 | 3
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Sigma-Aldrich | 2-(Aminomethyl)benzimidazole 98% 5993-91-9 | 4
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Fisher Scientific | CAS RN 5993-91-9 Specifications | 7
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ResearchGate | Schematic representation of deprotonation of 2-(aminomethyl)benzimidazole dihydrochloride | 1
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Google Patents | WO1996000730A1 - Vitronectin receptor antagonists | 5
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Cenmed Laboratory Supplier | Antidepressants for Clinical Use - Applications | 6
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-(Aminomethyl)benzimidazole dihydrochloride hydrate, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. chemdor.com [chemdor.com]
- 4. 2-(アミノメチル)ベンゾイミダゾール 二塩酸塩 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. WO1996000730A1 - Vitronectin receptor antagonists - Google Patents [patents.google.com]
- 6. cenmed.com [cenmed.com]
- 7. CAS RN 5993-91-9 | Fisher Scientific [fishersci.com]
